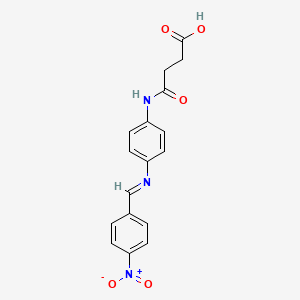

(E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[4-[(4-nitrophenyl)methylideneamino]anilino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c21-16(9-10-17(22)23)19-14-5-3-13(4-6-14)18-11-12-1-7-15(8-2-12)20(24)25/h1-8,11H,9-10H2,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYWNUOIPOWIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)NC(=O)CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid is a member of the Schiff base family and has garnered attention in recent research due to its potential biological activities, including cytotoxic, antibacterial, and antifungal properties. This article provides a detailed overview of its biological activity based on diverse sources and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of 297.31 g/mol. Its structural characteristics include a nitro group, an oxo group, and an amino group, contributing to its reactivity and biological interactions.

1. Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that at a concentration of 0.5 ppm, the compound eliminated approximately 11.5% of human lymphoblastic leukemia MOLT-4 cells, with complete cell death observed at 20 ppm after 24 hours. Morphological changes such as nuclear swelling and cytoplasmic disturbance were noted in surviving cells, indicating the compound's potential as an anticancer agent .

| Concentration (ppm) | Cell Viability (%) |

|---|---|

| 0.5 | 88.5 |

| 20 | 0 |

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various gram-negative bacteria. It displayed significant inhibitory effects, suggesting its potential use in treating bacterial infections. The study indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

3. Antifungal Activity

In addition to antibacterial activity, this compound has shown promising antifungal properties. An experiment involving culture wells demonstrated that at specific concentrations, the compound inhibited mycelium growth, which is indicative of its antifungal potential .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Cytotoxicity : The compound likely induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular integrity.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.

- Antifungal Mechanism : The inhibition of fungal growth could be due to interference with cell membrane integrity or essential metabolic processes.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity Study : An in vitro assay revealed that the compound effectively reduces cell viability in MOLT-4 cells, supporting its potential as a therapeutic agent against leukemia .

- Antibacterial Evaluation : The compound was tested against multiple strains of bacteria, showing significant inhibition rates that warrant further investigation into its mechanism and application .

- Antifungal Testing : Results from antifungal assays indicated that the compound could serve as an effective treatment option against specific fungal pathogens .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aromatic Ring

4-(4-Nitrobenzylideneamino)benzoic Acid

- Structure: Similar nitrobenzylidene-imine linkage but terminates in a benzoic acid instead of 4-oxobutanoic acid.

- Key Differences: The absence of the 4-oxobutanoic acid chain reduces hydrogen-bonding capacity and alters solubility. This compound was synthesized for antimicrobial evaluation, highlighting the role of the nitro group in bioactivity .

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid

- Structure: Replaces the nitrobenzylidene group with a 2,5-dimethoxyphenylpropenoyl moiety.

- Key Differences : Methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic system. This modification likely increases metabolic stability compared to the nitro group’s electron-withdrawing effects .

4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid

- Structure : Substitutes the nitrobenzylidene group with a 2-fluorophenylamine.

- Key Differences : Fluorine’s electronegativity enhances dipole interactions without the steric bulk of nitro. This compound is used in metal coordination studies, suggesting its utility in catalysis or materials science .

Modifications to the 4-Oxobutanoic Acid Moiety

(E)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic Acid

- Structure : Replaces the nitrobenzylidene-aniline group with a cyclopropylethyl-phenylamine.

4-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-4-oxobutanoic Acid

- Structure : Incorporates a pyrimidine ring with methoxyphenyl substituents.

- Key Differences : The pyrimidine core enables π-π stacking interactions, advantageous in targeting nucleic acids or kinases .

Q & A

Q. What are the established synthetic routes for (E)-4-((4-((4-nitrobenzylidene)amino)phenyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves: (i) Schiff base formation : Condensation of 4-nitrobenzaldehyde with 4-aminophenylamine to form the (4-nitrobenzylidene)amino intermediate. (ii) Amidation : Reaction with succinic anhydride to introduce the oxobutanoic acid moiety. Optimization includes using anhydrous conditions, catalysts like acetic acid, and temperature control (60–80°C) to enhance yield. Purification via recrystallization or High-Performance Liquid Chromatography (HPLC) ensures high purity .

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration of the Schiff base and nitro group positioning.

- X-ray Crystallography : Resolves bond angles and molecular packing, critical for understanding steric effects.

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

Cross-validation of spectral data with computational simulations (e.g., DFT) improves accuracy .

Q. What are the solubility and stability profiles of the compound under different experimental conditions?

- Methodological Answer :

- Solubility : Poor in aqueous media; dissolves in polar aprotic solvents (e.g., DMSO, DMF). Adjust pH using sodium bicarbonate to enhance aqueous solubility via carboxylate formation.

- Stability : Degrades under UV light due to the nitro group. Store in amber vials at –20°C. Monitor stability via HPLC over 72 hours .

Advanced Research Questions

Q. How do computational methods predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding affinity with enzymes (e.g., kinases) using AutoDock Vina. The nitro group’s electron-withdrawing nature may enhance interactions with hydrophobic pockets.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict redox behavior. The nitrobenzylidene moiety’s electron deficiency may drive charge-transfer interactions .

Q. What strategies resolve contradictions in reported biological activity data, such as variable antimicrobial efficacy?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., E. coli ATCC 25922) and control for solvent effects (e.g., DMSO ≤1% v/v).

- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity.

- Structural Analog Comparison : Compare with fluorophenyl derivatives (e.g., from ) to isolate nitro group contributions .

Q. How does the nitro group influence the compound’s pharmacological properties compared to halogenated analogs?

- Methodological Answer :

- Electrophilicity : The nitro group increases electrophilicity, enhancing covalent binding to thiol-rich targets (e.g., glutathione).

- Metabolic Stability : Nitro-reductase susceptibility may reduce bioavailability vs. fluorophenyl analogs ().

- SAR Studies : Replace nitro with Cl/F and measure IC₅₀ shifts in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.